Erythromycin sulfate

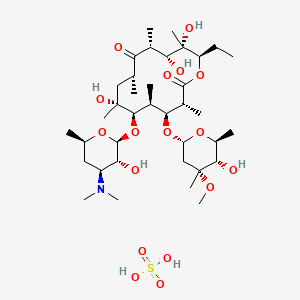

Description

Properties

CAS No. |

7184-72-7 |

|---|---|

Molecular Formula |

C37H69NO17S |

Molecular Weight |

832.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid |

InChI |

InChI=1S/C37H67NO13.H2O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

InChI Key |

XTSSJGRRFMNXGO-YZPBMOCRSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Erythromycin Sulfate Ribosomal Binding Site on the 50S Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin (B1671065), a macrolide antibiotic, effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This guide provides a comprehensive technical overview of the erythromycin binding site, focusing on its interaction with the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET). By obstructing this tunnel, erythromycin stalls the elongation of the nascent polypeptide chain, leading to a bacteriostatic effect.[1][2][3] A detailed understanding of this binding site is crucial for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance, which often arises from modifications at this very site.[1] This document synthesizes quantitative binding data, details key experimental protocols for studying this interaction, and provides visual representations of the underlying molecular mechanisms and workflows.

The Erythromycin Binding Site: A Molecular Perspective

Erythromycin binds to a single high-affinity site on the bacterial 50S ribosomal subunit.[4] The binding pocket is predominantly formed by specific nucleotides within Domain V of the 23S rRNA, with some contributions from Domain II and ribosomal proteins.[5]

Key Interactions with 23S rRNA

The core of the erythromycin binding site is located at the entrance of the NPET.[2][6] The interaction is characterized by a network of hydrogen bonds and hydrophobic contacts. The desosamine (B1220255) sugar of erythromycin plays a critical role, inserting into a crevice in the ribosome and making key contacts. The cladinose (B132029) sugar and the lactone ring also contribute to the binding affinity.

Key nucleotide residues of the 23S rRNA (utilizing E. coli numbering) that are crucial for erythromycin binding include:

-

A2058 and A2059: These unpaired bases in the peptidyl transferase loop of Domain V are central to the interaction.[7] The hydroxyl group of erythromycin interacts with A2058.[8] Mutations at these positions are a common mechanism of bacterial resistance, significantly reducing the binding affinity of the antibiotic.[7]

-

A2062: This nucleotide is also a key component of the binding site.[9]

-

A752: Located in Domain II, this residue interacts with erythromycin, and this interaction can be modulated by modifications to the antibiotic structure.[5]

Interaction with Ribosomal Proteins

While the primary interaction of erythromycin is with the 23S rRNA, ribosomal proteins L4 and L22, which are located near the NPET, can also influence drug binding.[10] Mutations in these proteins have been shown to confer resistance to erythromycin, likely by inducing conformational changes in the rRNA that allosterically affect the binding site.[10]

Quantitative Analysis of Erythromycin-Ribosome Binding

The affinity of erythromycin for the 50S ribosomal subunit has been quantified using various biochemical and biophysical methods. This data is essential for understanding the potency of the antibiotic and the impact of resistance mutations.

| Parameter | Value | Organism/System | Method |

| IC50 | 0.2 µM | Cell-free translation assay | Protein synthesis inhibition |

| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M (at 24°C) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin |

| Dissociation Constant (Kd) | 1.4 x 10⁻⁸ M (at 5°C) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin |

Table 1: Binding Affinity of Erythromycin for the Bacterial Ribosome. [11][12]

Mutations in the 23S rRNA can dramatically reduce the binding affinity of erythromycin, leading to clinical resistance.

| Mutation (at 23S rRNA) | Fold Reduction in Binding Affinity |

| G2057A | 20-fold |

| A2058U | 1,000-fold |

| A2058G | 10,000-fold |

Table 2: Impact of 23S rRNA Mutations on Erythromycin Binding Affinity. [7]

Experimental Protocols for Studying the Erythromycin-Ribosome Interaction

The elucidation of the erythromycin binding site has been made possible through a combination of structural biology, biochemical, and genetic techniques. Below are detailed methodologies for key experiments.

Ribosome Footprinting

Ribosome footprinting is a powerful technique to map the position of ribosomes on mRNA at a genome-wide scale. It can be used to study how erythromycin affects translation elongation.

Protocol Outline:

-

Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with erythromycin at a desired concentration.

-

Cell Lysis and Ribosome Isolation: Harvest cells and lyse them under conditions that preserve ribosome-mRNA complexes. Isolate ribosomes by ultracentrifugation through a sucrose (B13894) cushion.

-

Nuclease Digestion: Treat the ribosome-mRNA complexes with a nuclease (e.g., RNase I) to digest the mRNA that is not protected by the ribosome.

-

Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes containing the RPFs, typically by sucrose gradient centrifugation or size exclusion chromatography.

-

RNA Extraction and Library Preparation: Extract the RPFs and prepare a sequencing library. This involves adapter ligation, reverse transcription, and PCR amplification.

-

High-Throughput Sequencing: Sequence the library of RPFs.

-

Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes. Analyze the footprint density to identify sites of ribosome stalling induced by erythromycin.

Cryo-Electron Microscopy (Cryo-EM) of the Erythromycin-Ribosome Complex

Cryo-EM has been instrumental in visualizing the erythromycin-ribosome complex at near-atomic resolution.

Protocol Outline:

-

Ribosome Preparation: Purify 70S ribosomes from a bacterial source (e.g., E. coli or Thermus thermophilus).

-

Complex Formation: Incubate the purified ribosomes with a molar excess of erythromycin sulfate (B86663) to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the ribosome-erythromycin complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Process the images to pick individual ribosome particles, correct for beam-induced motion, and determine their orientations.

-

3D Reconstruction and Model Building: Generate a 3D reconstruction of the ribosome-erythromycin complex. Build an atomic model of the complex into the cryo-EM density map.[13]

X-ray Crystallography of the Erythromycin-Ribosome Complex

X-ray crystallography has also provided high-resolution structures of erythromycin bound to the 50S subunit.

Protocol Outline:

-

Ribosome Crystallization: Crystallize purified 50S ribosomal subunits or 70S ribosomes. This is a challenging step that requires extensive optimization of crystallization conditions.

-

Soaking or Co-crystallization: Introduce erythromycin into the crystals by either soaking the pre-formed ribosome crystals in a solution containing the antibiotic or by co-crystallizing the ribosomes in the presence of erythromycin.

-

X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the ribosome-erythromycin complex.[14]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or IC50) of erythromycin and its analogs.

Protocol Outline:

-

Preparation of Ribosomes and Radiolabeled Erythromycin: Purify 70S ribosomes. Use commercially available radiolabeled erythromycin (e.g., [¹⁴C]Erythromycin).

-

Binding Reaction: Set up a series of reactions containing a fixed concentration of ribosomes and radiolabeled erythromycin, and varying concentrations of unlabeled erythromycin (the competitor).

-

Incubation: Incubate the reactions to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled erythromycin from the unbound ligand. This is commonly done by rapid filtration through nitrocellulose membranes, which retain the ribosomes.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled erythromycin as a function of the unlabeled competitor concentration. Fit the data to a competition binding equation to determine the IC50 value, from which the dissociation constant (Ki) can be calculated.[11]

Visualizing the Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

References

- 1. benchchem.com [benchchem.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Antibiotic Production: A Technical Guide to the Biosynthesis of Erythromycin A in Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate biosynthetic pathway of erythromycin (B1671065) A, a clinically significant macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Unraveling this complex process at a molecular level is paramount for advancing rational strain improvement strategies and developing novel drug candidates. This document details the genetic and enzymatic machinery, quantitative parameters of key biosynthetic steps, and the regulatory networks that govern the production of this vital therapeutic agent. Furthermore, it furnishes detailed experimental protocols for the key analytical and genetic manipulation techniques employed in the study of erythromycin biosynthesis.

The Erythromycin A Biosynthetic Pathway: A Stepwise Assembly Line

The biosynthesis of erythromycin A is a multi-stage process orchestrated by a cluster of genes spanning approximately 65 kb on the Saccharopolyspora erythraea chromosome. This intricate pathway can be broadly divided into three key phases: the formation of the polyketide core, the synthesis and attachment of deoxysugars, and the final tailoring modifications.

1.1. Assembly of the 6-Deoxyerythronolide B (6-dEB) Macrolactone

The carbon skeleton of erythromycin, a 14-membered macrolide lactone called 6-deoxyerythronolide B (6-dEB), is synthesized by a giant modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). DEBS is a type I polyketide synthase (PKS) composed of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. These proteins are encoded by the eryA genes (eryAI, eryAII, and eryAIII).

Each DEBS protein consists of two modules, with each module catalyzing one cycle of polyketide chain elongation. The process begins with a loading module on DEBS1 that primes the synthase with a propionyl-CoA starter unit. Subsequently, six molecules of (2S)-methylmalonyl-CoA serve as extender units, which are sequentially added and processed through the six modules. Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are present in specific modules to perform reduction reactions, thereby shaping the final structure of the polyketide chain. The fully assembled heptaketide chain is then cyclized and released from the enzyme by a terminal thioesterase (TE) domain located on DEBS3, yielding 6-dEB.

1.2. Post-PKS Modifications: Hydroxylation and Glycosylation

Following the synthesis of 6-dEB, a series of post-PKS modifications occur to generate the final bioactive erythromycin A.

-

Hydroxylation: The cytochrome P450 monooxygenase EryF, encoded by the eryF gene, catalyzes the hydroxylation of 6-dEB at the C-6 position to produce erythronolide B (EB).[1]

-

Glycosylation: Two deoxysugars, L-mycarose and D-desosamine, are synthesized and attached to the erythronolide B core. The biosynthesis of these sugars is governed by the eryB and eryC gene clusters, respectively. The glycosyltransferase EryBIII attaches TDP-L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B (MEB). Subsequently, the glycosyltransferase EryCIII attaches TDP-D-desosamine to the C-5 hydroxyl group of MEB to yield erythromycin D.

1.3. Final Tailoring Steps

The final steps in the pathway involve further modifications to erythromycin D:

-

Hydroxylation: The cytochrome P450 monooxygenase EryK, encoded by the eryK gene, hydroxylates erythromycin D at the C-12 position to produce erythromycin C.[1]

-

Methylation: The S-adenosylmethionine-dependent methyltransferase EryG, encoded by the eryG gene, methylates the C-3'' hydroxyl group of the mycarose (B1676882) sugar of erythromycin C to form the final product, erythromycin A. EryG can also act on erythromycin D to produce erythromycin B, which can then be hydroxylated by EryK to form erythromycin A.[1]

Quantitative Insights into Erythromycin Biosynthesis

Understanding the quantitative aspects of the erythromycin biosynthetic pathway is crucial for identifying bottlenecks and devising strategies for yield improvement. The following tables summarize key quantitative data from published literature.

| Enzyme/Process | Parameter | Value | Reference |

| DEBS 1+TE (truncated) | kcat (C9-lactone synthesis) | 3.4 min⁻¹ | [2] |

| Km for (2S)-methylmalonyl-CoA | 24 µM | [2] | |

| Complete DEBS | kcat (6-dEB synthesis) | 0.5 min⁻¹ | [2] |

| Precursor Incorporation | Propionate to 6-dEB (molar yield in engineered E. coli) | 1.4% | |

| Erythromycin Production | S. erythraea MTCC 1103 (bagasse medium) | 512 mg/L | |

| S. erythraea NCIMB 8594 (molasses medium) | 600 mg/L | ||

| S. erythraea HL3168 E3 (gene knockout mutant QL-G, Erythromycin C) | 2.48 g/L | ||

| S. erythraea HL3168 E3 (gene knockout mutant QL-K, Erythromycin B) | 1.70 g/L | ||

| S. erythraea HL3168 E3 (gene knockout mutant QL-KG, Erythromycin D) | 2.15 g/L |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of erythromycin A biosynthesis.

3.1. Analysis of Erythromycin and its Intermediates by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of erythromycin A and its precursors from fermentation broth.

3.1.1. Sample Preparation

-

Centrifuge 1 mL of fermentation broth at 13,000 rpm for 15 minutes to pellet the cells.

-

Adjust the pH of the supernatant to 10.0.

-

Add an equal volume of an organic solvent (e.g., n-butyl acetate) and vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 15 minutes to separate the phases.

-

Transfer the organic phase to a new tube.

-

Add an equal volume of an acidic aqueous buffer (pH 5.0) to the organic phase for back-extraction. Vortex for 1 minute.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

Collect the acidic aqueous phase and filter it through a 0.45 µm syringe filter into an HPLC vial.

3.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Detection: UV at 215 nm.

-

Column Temperature: 70 °C.

3.2. Gene Knockout in Saccharopolyspora erythraea via Homologous Recombination

This protocol outlines a general procedure for creating targeted gene deletions in S. erythraea using a homologous recombination strategy.

3.2.1. Construction of the Gene Disruption Plasmid

-

Amplify the upstream and downstream flanking regions (homology arms, typically 1-2 kb each) of the target gene from S. erythraea genomic DNA using PCR with high-fidelity polymerase.

-

Clone the amplified homology arms into a suitable E. coli - Streptomyces shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

-

Verify the sequence of the final construct.

3.2.2. Intergeneric Conjugation

-

Introduce the gene disruption plasmid into a suitable E. coli donor strain (e.g., ET12567 carrying the pUZ8002 helper plasmid).

-

Grow the E. coli donor strain and the recipient S. erythraea strain to mid-log phase.

-

Mix the donor and recipient cultures and plate the mixture onto a suitable agar (B569324) medium (e.g., R2YE) without selection.

-

Incubate the plates to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.

3.2.3. Screening for Double Crossover Mutants

-

Isolate individual exconjugant colonies and grow them under non-selective conditions to allow for the second crossover event to occur.

-

Plate the culture onto a medium containing the antibiotic to select for clones that have undergone a double crossover, resulting in the replacement of the target gene with the resistance cassette.

-

Confirm the gene knockout by PCR analysis of genomic DNA from the putative mutants using primers that flank the targeted region and primers internal to the resistance cassette. Southern blot analysis can also be used for further confirmation.

3.3. In Vitro DEBS Enzyme Assay

This protocol describes a cell-free assay to measure the activity of the 6-deoxyerythronolide B synthase (DEBS).

3.3.1. Preparation of Cell-Free Extract

-

Grow S. erythraea to the desired growth phase for optimal DEBS expression.

-

Harvest the mycelia by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

-

Resuspend the mycelia in lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed to pellet cell debris and obtain a clear cell-free extract.

3.3.2. Enzyme Assay Reaction

-

Prepare a reaction mixture containing:

-

Cell-free extract containing DEBS.

-

Propionyl-CoA (starter unit).

-

(2S)-[2,3-¹³C₂]-Methylmalonyl-CoA (extender unit).

-

NADPH.

-

Reaction buffer (e.g., phosphate buffer, pH 7.4).

-

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., methanol).

-

Extract the polyketide products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by LC-MS to identify and quantify the synthesized 6-dEB.

Visualizing the Biosynthetic and Experimental Frameworks

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway, the regulatory control, and a typical experimental workflow for gene knockout.

Caption: Biosynthesis pathway of Erythromycin A.

Caption: Regulation of Erythromycin Biosynthesis by BldD.

Caption: Workflow for Gene Knockout in S. erythraea.

References

Chemical synthesis and purification of erythromycin sulfate

An in-depth technical guide on the core chemical synthesis and purification of erythromycin (B1671065) sulfate (B86663) for researchers, scientists, and drug development professionals.

Abstract

Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. Its clinical utility is often realized through the administration of its salts, among which erythromycin sulfate is a key derivative. The industrial production of this compound is a multi-step process that begins with the fermentation and extraction of the erythromycin base, followed by rigorous purification and a final salt formation reaction. This guide provides a detailed overview of the synthesis and purification workflow, including specific experimental protocols, quantitative process data, and visual diagrams of the key pathways. The process emphasizes the isolation of high-purity Erythromycin A, the most active component, and its conversion to the stable sulfate salt.

Introduction

Erythromycin was first isolated in 1952 and remains a crucial antibiotic for treating infections caused by Gram-positive bacteria.[1] The primary industrial production method is biosynthesis via fermentation, as total chemical synthesis is exceedingly complex and not commercially viable. The fermentation broth contains a mixture of related compounds, primarily Erythromycin A, B, and C. Erythromycin A is the most therapeutically active component, and therefore, the purification process is designed to isolate it from the less active variants.[2]

The free base form of erythromycin has low water solubility and is unstable in acidic conditions, which limits its oral bioavailability.[3] To overcome these limitations, it is converted into various salts and esters. This compound is formed by reacting two equivalents of the basic erythromycin molecule with one equivalent of sulfuric acid. This guide details the critical steps from crude extraction to the final purified salt:

-

Extraction of Erythromycin Base from the fermentation broth.

-

Chromatographic Purification to separate Erythromycin A from related impurities.

-

Crystallization to achieve high purity of the erythromycin base.

-

Synthesis of this compound through a salt formation reaction.

Synthesis and Purification Workflow

The overall process can be visualized as a multi-stage workflow, starting from the raw fermentation broth and culminating in the highly purified this compound salt. Each stage is critical for the final product's quality, purity, and yield.

Caption: Overall workflow from fermentation to final product.

Experimental Protocols

Protocol 1: Extraction of Erythromycin from Fermentation Broth

This protocol is based on a sugaring-out enhanced liquid-liquid extraction method, which provides high recovery rates.[4]

-

Clarification: Centrifuge the crude fermentation broth to remove biomass and other solid impurities. Filter the supernatant to obtain a clarified broth.

-

pH Adjustment: Adjust the pH of the clarified broth to 8.3 using an appropriate base (e.g., 2M NaOH).

-

Solvent and Sugar Addition: Transfer the pH-adjusted broth to an extraction vessel. Add an equal volume (1:1 v/v) of acetonitrile (B52724) (ACN) and dissolve glucose to a final concentration of 156.3 g/L.

-

Extraction: Agitate the mixture vigorously for 30 minutes at a controlled temperature of 4°C to facilitate the transfer of erythromycin into the ACN phase. The high glucose concentration induces phase separation.

-

Phase Separation: Allow the mixture to settle or use a centrifuge to separate the ACN-rich upper phase from the aqueous lower phase.

-

Solvent Recovery: Collect the ACN-rich phase containing the crude erythromycin extract. This extract can be concentrated under vacuum for the next purification step. This method has been shown to achieve an extraction yield of approximately 88%.[4]

Protocol 2: Chromatographic Purification of Erythromycin A

This protocol uses stepwise elution on a macroporous resin column to separate Erythromycin A from Erythromycin C and other impurities.[5]

-

Resin and Column Preparation: Pack a chromatography column with a polystyrene-type macroporous resin (e.g., SP825). Equilibrate the column with the initial mobile phase (2% ethyl acetate (B1210297) in an aqueous buffer).

-

Loading: Dissolve the concentrated crude extract from Protocol 1 in the initial mobile phase. Load the solution onto the column. The optimal loading mass is approximately 40% of the resin's saturated adsorption capacity.

-

Step 1 Elution (Impurity Removal): Elute the column with 5 bed volumes (BV) of a 2% ethyl acetate solution. This step selectively removes more polar impurities, including Erythromycin C.

-

Step 2 Elution (Erythromycin A Recovery): Elute the column with pure ethyl acetate to recover the bound Erythromycin A.

-

Fraction Collection and Analysis: Collect the fractions from the second elution step. Analyze the fractions by HPLC to identify those containing high-purity Erythromycin A.

-

Pooling and Concentration: Pool the high-purity fractions and concentrate them under vacuum to yield the enriched Erythromycin A base. This process can achieve a purity of 95.8% with a total yield of 96.1%.[5]

Protocol 3: Crystallization of Erythromycin A Base

This protocol describes the purification of Erythromycin A base by controlled cooling crystallization from a dichloromethane (B109758) solution.[6][7]

-

Dissolution: Suspend 100 g of enriched Erythromycin A base (from Protocol 2) in 600 mL of dichloromethane in a crystallization vessel.

-

pH Adjustment: Adjust the pH of the mixture to 9.8-10.0 by adding an alkaline solution (e.g., aqueous ammonia) while stirring and heating to 35°C until the solution becomes clear. If a biphasic mixture forms, separate and retain the lower organic phase.

-

Controlled Cooling - Stage 1: Cool the solution to 24-28°C and hold at this temperature for 2-5 hours with gentle stirring to allow for crystal nucleation.

-

Controlled Cooling - Stage 2: Gradually cool the suspension to -2°C to 0°C over a period of 5-8 hours. The slow cooling rate is critical for forming large, pure crystals.

-

Isolation: Filter the resulting crystals using a Büchner funnel. Wash the crystal cake with a small volume (e.g., 20 mL) of cold dichloromethane.

-

Drying: Dry the crystals under vacuum at a temperature not exceeding 50°C to remove residual solvent. The final product should have a purity of >95%.[6]

Protocol 4: Synthesis of this compound

This protocol is based on the general principles of acid-base salt formation, adapted from procedures for similar erythromycin salts.[8][9]

-

Dissolution: Dissolve 10.0 g of purified Erythromycin A base (molar mass ~733.9 g/mol ) in 100 mL of a suitable water-miscible organic solvent, such as acetone (B3395972) or ethanol, in a reaction flask with stirring.

-

Acid Preparation: In a separate beaker, prepare a solution of sulfuric acid. As erythromycin has two potential basic sites (the dimethylamino group of the desosamine (B1220255) sugar being the primary one), the stoichiometry is 2 moles of erythromycin to 1 mole of sulfuric acid. Carefully add the stoichiometric amount of concentrated sulfuric acid (H₂SO₄, molar mass 98.08 g/mol ) to 10 mL of the same solvent used for the base.

-

Reaction: Cool the erythromycin solution to 0-5°C in an ice bath. Add the sulfuric acid solution dropwise to the stirred erythromycin solution over 15-20 minutes, monitoring the temperature to keep it below 10°C.

-

Precipitation and Crystallization: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. The this compound salt will precipitate from the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the white, crystalline solid under vacuum to yield the final this compound product.

Data Presentation

The following tables summarize the quantitative data associated with the key purification and synthesis steps.

Table 1: Extraction and Purification Yields & Purity

| Stage | Method | Key Parameters | Yield (%) | Purity of Erythromycin A (%) | Reference(s) |

| Extraction | Sugaring-out LLE | 1:1 ACN/Broth, 156.3 g/L Glucose, pH 8.3, 4°C | ~88% | (Crude Extract) | [4] |

| Chromatography | Stepwise Elution | Macroporous Resin (SP825), Ethyl Acetate Eluent | 96.1% | 95.8% | [5] |

| Crystallization | Controlled Cooling | Dichloromethane, pH 9.8, Cool from 35°C to 0°C | >95% | >95.2% | [6] |

Table 2: Experimental Conditions for Crystallization

| Parameter | Value | Unit | Purpose | Reference |

| Solvent | Dichloromethane | - | Dissolves crude erythromycin base | [6] |

| Erythromycin Conc. | ~14-16 | % (w/v) | Optimal for crystallization | [6][7] |

| pH | 9.8 - 12.0 | - | Ensures erythromycin is in free base form | [6][7] |

| Initial Temperature | 35 - 37 | °C | Complete dissolution | [6] |

| Nucleation Temp. | 23 - 28 | °C | Controlled crystal seeding | [7] |

| Nucleation Hold Time | 1 - 10 | hours | Allows for stable nuclei formation | [7] |

| Final Temperature | -5 - 0 | °C | Maximize precipitation and yield | [6] |

| Cooling Rate | 1 - 10 | °C/hour | Controls crystal size and purity | [7] |

Key Process Logic and Pathways

Erythromycin Biosynthesis Pathway

Erythromycin biosynthesis is a complex enzymatic process. It begins with the assembly of the polyketide backbone, 6-deoxyerythronolide B (6-dEB), by a large enzyme complex. This backbone is then sequentially modified by hydroxylation and glycosylation to produce the final Erythromycin A, along with byproducts B and C.

Caption: Simplified biosynthesis pathway of Erythromycin A.

Purification Logic: Separation of Erythromycin A, B, and C

The primary goal of purification is to isolate Erythromycin A from B and C. Their structural differences are exploited during chromatography and crystallization.

-

Erythromycin C lacks a methyl group on the mycarose sugar compared to Erythromycin A. This makes it slightly more polar, allowing for its earlier elution during reversed-phase or normal-phase chromatography.

-

Erythromycin B lacks a hydroxyl group at the C-12 position of the macrolide ring compared to Erythromycin A. This makes it less polar, leading to different retention behavior in chromatography. Its crystallization properties are also distinct, which can be exploited by carefully controlling solvent systems and temperature.[10]

Caption: Logical separation of Erythromycin A from its variants.

Conclusion

The chemical synthesis and purification of this compound is a well-defined, multi-stage process that leverages advanced separation and reaction technologies. The journey from the complex fermentation broth to a high-purity active pharmaceutical ingredient relies on the precise control of process parameters at each step. The protocols and data outlined in this guide provide a comprehensive technical framework for researchers and professionals in drug development. Successful implementation of these methods, particularly the chromatographic and crystallization steps, is paramount for achieving the required purity and yield for clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. data.epo.org [data.epo.org]

- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]

- 7. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]

- 8. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]

- 9. US2830982A - Water-soluble salt of erythromycin - Google Patents [patents.google.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Acidic Degradation of Erythromycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of erythromycin (B1671065) sulfate (B86663) under acidic conditions. It details the primary degradation products, the kinetics of their formation, and the experimental protocols used for their analysis, empowering researchers in drug development and formulation to better understand and mitigate the instability of this widely used macrolide antibiotic.

Executive Summary

Erythromycin, a cornerstone of antibiotic therapy, is notoriously unstable in acidic environments, such as the stomach. This instability leads to the formation of degradation products that are not only therapeutically inactive but can also contribute to adverse effects. This guide elucidates the complex degradation pathway of erythromycin A, the primary active component of erythromycin sulfate. Contrary to earlier models, recent research indicates that the formation of anhydroerythromycin A and erythromycin A enol ether is a reversible equilibrium. The critical, irreversible degradation step is the slow loss of the cladinose (B132029) sugar from the erythromycin molecule. Understanding these pathways and the kinetics involved is paramount for the development of stable erythromycin formulations with improved bioavailability and therapeutic efficacy.

The Degradation Pathway of Erythromycin A in Acidic Conditions

Under acidic conditions, erythromycin A primarily undergoes intramolecular cyclization reactions to form two key products: anhydroerythromycin A and erythromycin A enol ether. It is now understood that these products exist in equilibrium with the parent erythromycin A molecule. The rate-limiting and irreversible step in the degradation cascade is the subsequent hydrolysis of the glycosidic bond, leading to the loss of the cladinose sugar.

Quantitative Analysis of Degradation Products

The formation of erythromycin A degradation products is highly dependent on pH and temperature. The following tables summarize the available quantitative data on the kinetics and equilibria of these reactions.

Table 1: Kinetic Data for the Acidic Degradation of Erythromycin A

| Parameter | Value | Conditions | Analytical Method | Reference |

| Anhydroerythromycin A Formation | ||||

| Rate Constant (k) | pH-dependent | pH 3.5-5.5, Acetate Buffer | HPLC with Coulometric Detection | [1](2) |

| Erythromycin A Enol Ether Formation | ||||

| Equilibrium | Established simultaneously with anhydroerythromycin A formation | pH 3.5-5.5, Acetate Buffer | HPLC with Coulometric Detection | [1](2) |

| Loss of Cladinose | ||||

| Degradation Pathway | Slow loss from Erythromycin A | Acidic aqueous solution | NMR | [3](3) |

Note: Specific rate and equilibrium constants are often highly dependent on the exact experimental conditions (e.g., buffer composition, ionic strength) and may require consultation of the primary literature for detailed values.

Experimental Protocols

Accurate monitoring of erythromycin degradation requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

HPLC Method for the Analysis of Erythromycin and its Degradation Products

A stability-indicating HPLC method is crucial for separating and quantifying erythromycin from its degradation products.

Forced Degradation Study Protocol: A typical forced degradation study involves subjecting a solution of erythromycin to various stress conditions to generate the degradation products.[4](4)

-

Acid Degradation: Dissolve erythromycin pharmaceutical secondary standard (e.g., 5.9 mg) in 1N HCl (e.g., 2.90 mL) and store at room temperature for one week.

-

Quenching: Neutralize the reaction by adding a saturated NaHCO3 solution to stop further degradation.

-

Sample Preparation for HPLC: Dilute the degraded sample and mix with a reference solution of erythromycin for analysis.

Chromatographic Conditions: The following is an example of a validated HPLC method for the separation of erythromycin and its impurities.[5](5)

-

Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)

-

Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.

-

Detection: UV at 215 nm.

NMR Spectroscopy for Kinetic Studies

NMR spectroscopy is a powerful tool for elucidating the mechanism and kinetics of erythromycin degradation in real-time without the need for separation.[3](3)

Sample Preparation for NMR:

-

Prepare a solution of erythromycin A in a suitable deuterated solvent (e.g., D2O with a buffer to maintain a constant acidic pH).

-

Transfer the solution to an NMR tube.

NMR Data Acquisition:

-

Acquire an initial 1H NMR spectrum to identify the characteristic peaks of erythromycin A.

-

Initiate the degradation by adjusting the pH or temperature as required.

-

Acquire a series of 1H NMR spectra at regular time intervals to monitor the decrease in the intensity of erythromycin A signals and the corresponding increase in the signals of the degradation products.

Data Analysis:

-

Integrate the characteristic peaks of erythromycin A and its degradation products in each spectrum.

-

Plot the concentration of each species as a function of time.

-

Fit the data to appropriate kinetic models to determine the rate constants for the degradation reactions.

Conclusion

The acidic degradation of this compound is a multifaceted process involving reversible formation of anhydroerythromycin A and erythromycin A enol ether, followed by an irreversible loss of the cladinose sugar. A thorough understanding of these degradation pathways and their kinetics, facilitated by robust analytical techniques like HPLC and NMR, is indispensable for the development of stable and effective erythromycin formulations. The information presented in this guide serves as a critical resource for scientists and researchers dedicated to advancing the therapeutic potential of this vital antibiotic.

References

- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Erythromycin Sulfate: A Technical Guide for Structural Elucidation

This technical guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of erythromycin (B1671065) sulfate. Erythromycin, a macrolide antibiotic, presents a complex stereochemical structure, making advanced analytical methods essential for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations for core spectroscopic methods including Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of erythromycin, providing direct evidence for its elemental composition and the connectivity of its constituent sugars and macrolide ring. Electrospray Ionization (ESI) is commonly employed due to the polar and thermally labile nature of the molecule.

Experimental Protocol: ESI-MS/MS

A detailed protocol for the analysis of erythromycin using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is as follows:

-

Sample Preparation: A dilute solution of erythromycin is prepared in a methanol (B129727) and water mixture (e.g., 50:50 v/v) with a small amount of formic acid (0.1%) to facilitate protonation.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or a Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometer equipped with an ESI source is used.[1]

-

Ionization: The sample is introduced into the ESI source. In positive ion mode, quasi-molecular ions such as [M+H]⁺ (m/z 734.4) and [M+Na]⁺ (m/z 756.4) are generated.[2]

-

MS Scan: A full scan is performed to identify the parent ions. For erythromycin A (molecular weight 733.9 g/mol ), the protonated molecule [M+H]⁺ is observed at approximately m/z 734.4.[2]

-

Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion (m/z 734.4) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID).

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. Key fragmentations include the sequential loss of the cladinose (B132029) and desosamine (B1220255) sugar moieties.[3][4]

Data Presentation: Characteristic Fragment Ions

The MS/MS analysis of protonated erythromycin A yields several characteristic fragment ions that are crucial for structural confirmation.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Assignment | Reference |

| 734.4 ([M+H]⁺) | 576.3 | 158.1 | Loss of Cladinose sugar | [4] |

| 734.4 ([M+H]⁺) | 558.3 | 176.1 | Loss of Cladinose + H₂O | [3] |

| 576.3 | 418.2 | 158.1 | Loss of Desosamine sugar | [3] |

| 734.4 ([M+H]⁺) | 158.1 | 576.3 | Desosamine sugar fragment | [2] |

| 734.4 ([M+H]⁺) | 127.0 | - | Cladinose sugar fragment | [2] |

Visualization: MS/MS Fragmentation Pathway

The logical flow of the MS/MS experiment for identifying erythromycin's structural components can be visualized as follows.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Erythromycin Sulfate: A Technical Guide to its Anti-inflammatory and Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, has demonstrated significant anti-inflammatory and immunomodulatory properties independent of its antimicrobial activity.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and key methodologies used to investigate these effects. Erythromycin's therapeutic potential in chronic inflammatory diseases is attributed to its ability to modulate crucial signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), induce neutrophil apoptosis, and upregulate the homeostatic protein Developmental Endothelial Locus-1 (DEL-1). This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the immunomodulatory capacities of erythromycin sulfate (B86663).

Mechanisms of Action

Erythromycin exerts its anti-inflammatory and immunomodulatory effects through a multi-faceted approach, targeting key cellular and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Signaling Pathways

1.1.1. Nuclear Factor-kappa B (NF-κB) Pathway

Erythromycin has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Studies have indicated that erythromycin's inhibitory action on NF-κB may occur downstream of the dissociation of the inhibitor of κB (IκB).[4] In T cells, erythromycin has been observed to inhibit the transcriptional activation of NF-κB, thereby reducing the expression of downstream targets like Interleukin-8 (IL-8).[4] The inhibition of NF-κB DNA-binding activity by erythromycin has been demonstrated in electrophoretic mobility shift assays (EMSA).[4]

1.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, which includes ERK1/2, p38, and JNK, plays a crucial role in cellular responses to inflammatory stimuli. Erythromycin and its derivatives have been found to modulate MAPK activity.[5] For instance, in nasal polyp-derived cells, erythromycin treatment led to reduced cell proliferation and increased apoptosis by inhibiting the activation of the ERK/MAPK signaling pathway.[5] This was evidenced by the downregulation of phosphorylated MEK1 and ERK1.[5]

Induction of Neutrophil Apoptosis

A key anti-inflammatory mechanism of erythromycin is its ability to accelerate the apoptosis of neutrophils.[6][7] This programmed cell death of neutrophils is crucial for the resolution of inflammation. Erythromycin has been shown to augment neutrophil apoptosis in a dose-dependent manner.[6] This effect contributes to shortening the survival of neutrophils at inflammatory sites, thereby reducing the release of damaging cellular contents.[7]

Upregulation of Developmental Endothelial Locus-1 (DEL-1)

Recent research has unveiled that erythromycin can upregulate the expression of DEL-1, a secreted homeostatic protein that plays a critical role in restraining neutrophil recruitment and inflammation.[8][9] By inducing DEL-1, erythromycin can suppress neutrophil infiltration into tissues.[8] This mechanism has been demonstrated in models of acute lung injury and periodontitis, where the protective effects of erythromycin were dependent on DEL-1.[8][10] The upregulation of DEL-1 by erythromycin is mediated through the growth hormone secretagogue receptor (GHSR) and the JAK2/STAT3 signaling pathway.[10]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of erythromycin on various inflammatory parameters as reported in the scientific literature.

Table 1: Effect of Erythromycin on Neutrophil Apoptosis and Survival

| Cell Type | Erythromycin Concentration | Incubation Time | Parameter | Result | Reference |

| Human Peripheral Neutrophils | 10 µg/mL | 12 hours | Apoptosis | 79.2 ± 2.3% (vs. 51.2 ± 4.1% in control, p < 0.005) | [6][11] |

| Human Peripheral Neutrophils | 10 µg/mL | 24 hours | Survival | 63.4% (vs. 82.7% in control, P < 0.01) | [7] |

Table 2: Effect of Erythromycin on Cytokine Production

| Cell/System | Stimulus | Erythromycin Concentration | Cytokine | Percent Inhibition | Reference |

| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁵ M | TNF-α | ~12% | [12] |

| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁴ M | TNF-α | ~22% | [12] |

| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻³ M | TNF-α | 100% | [12] |

| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁵ M | IL-6 | No significant inhibition | [12] |

| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁴ M | IL-6 | ~20% | [12] |

| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻³ M | IL-6 | 100% | [12] |

| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) + Calcium Ionophore | 1 µM | IL-8 (transcriptional activation) | 25% | [4] |

| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) + Calcium Ionophore | 10 µM | IL-8 (transcriptional activation) | 41% | [4] |

Table 3: Effect of Erythromycin on NF-κB DNA-Binding Activity

| Cell Type | Stimulus | Erythromycin Concentration | Percent Inhibition of NF-κB Complex | Reference |

| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) + Calcium Ionophore | 1 µM | 20% | [4] |

| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) + Calcium Ionophore | 10 µM | 65% | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of erythromycin's anti-inflammatory and immunomodulatory effects.

Isolation of Human Neutrophils

A standard method for isolating human neutrophils from whole blood involves density gradient centrifugation.[13][14][15]

Materials:

-

Anticoagulated whole blood (e.g., with EDTA or heparin)

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™)

-

Dextran (B179266) solution

-

Red Blood Cell Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Carefully layer the anticoagulated whole blood over the density gradient medium in a conical tube.

-

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the red blood cell pellet.

-

Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil-rich layer and transfer it to a new conical tube.

-

To remove contaminating red blood cells, a dextran sedimentation step or hypotonic lysis can be performed. For lysis, resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Wash the purified neutrophils with HBSS supplemented with FBS.

-

Centrifuge at 300-400 x g for 10 minutes at 4°C.

-

Resuspend the neutrophil pellet in the desired culture medium for subsequent experiments.

-

Determine cell viability and purity using trypan blue exclusion and cytological staining (e.g., Wright-Giemsa stain), respectively. Purity should be >95%.

Neutrophil Apoptosis Assay

Neutrophil apoptosis can be assessed by various methods, including flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining or morphological assessment.[16][17]

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium supplemented with FBS

-

Erythromycin sulfate solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Resuspend isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Seed the cells into a 24-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 6, 12, 24 hours).

-

Harvest the cells by gentle centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect the levels of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB.[18]

Materials:

-

Cultured cells (e.g., macrophages, epithelial cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-lamin B1 for nuclear fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of erythromycin.

-

For total cell lysates, wash cells with cold PBS and lyse with lysis buffer.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin for whole-cell lysates, lamin B1 for nuclear fractions).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is a technique used to detect the DNA-binding activity of transcription factors like NF-κB.[19][20]

Materials:

-

Nuclear extracts from treated and untreated cells

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a non-radioactive tag (e.g., biotin (B1667282) or infrared dye) or a radioisotope (e.g., ³²P)

-

Binding buffer

-

Poly(dI-dC)

-

Loading buffer

-

Non-denaturing polyacrylamide gel

-

Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

-

Prepare nuclear extracts from cells stimulated with an inflammatory agent in the presence or absence of erythromycin.

-

In a binding reaction tube, combine the nuclear extract, labeled oligonucleotide probe, binding buffer, and poly(dI-dC) (to prevent non-specific binding).

-

For competition assays, add an excess of unlabeled "cold" probe to a separate reaction to confirm binding specificity. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific complex.

-

Incubate the binding reactions at room temperature for 20-30 minutes.

-

Add loading buffer to the reactions.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Transfer the DNA from the gel to a nylon membrane (for non-radioactive detection).

-

Detect the labeled probe using the appropriate detection system. A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by erythromycin and a typical experimental workflow for investigating its effects.

Caption: Erythromycin's inhibition of the NF-κB signaling pathway.

Caption: Erythromycin's modulation of the ERK/MAPK signaling pathway.

Caption: General experimental workflow for studying erythromycin's effects.

Conclusion

This compound possesses potent anti-inflammatory and immunomodulatory properties that extend beyond its antibiotic function. Its ability to interfere with key inflammatory signaling pathways, promote the resolution of inflammation through neutrophil apoptosis, and enhance tissue homeostasis via DEL-1 upregulation underscores its therapeutic potential for a range of chronic inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the beneficial immunomodulatory effects of erythromycin and its derivatives. Future research should continue to delineate the precise molecular targets of erythromycin and explore its clinical efficacy in various inflammatory and autoimmune diseases.

References

- 1. Differential modulation of cytokine production by macrolides: interleukin-6 production is increased by spiramycin and erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulation by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erythromycin shortens neutrophil survival by accelerating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]

- 10. setsurotech.com [setsurotech.com]

- 11. researchgate.net [researchgate.net]

- 12. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and high throughput flow cytometric apoptosis assay of human neutrophils to enable compound library screening - White Rose Research Online [eprints.whiterose.ac.uk]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. benchchem.com [benchchem.com]

- 19. licorbio.com [licorbio.com]

- 20. benchchem.com [benchchem.com]

The Dawn of a New Antibiotic Era: A Technical Guide to the Discovery and Development of Erythromycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of erythromycin (B1671065), a cornerstone of macrolide antibiotics. From its serendipitous isolation from a soil sample to the strategic development of its modern derivatives, this document provides a comprehensive overview of the scientific journey that has saved countless lives. This guide delves into the experimental protocols, quantitative data on efficacy and production, and the intricate signaling pathways that define erythromycin's powerful antibacterial and anti-inflammatory properties.

The Discovery of Erythromycin: A Story of Soil and Scientific Diligence

In 1949, a soil sample from the Iloilo province of the Philippines, collected by Filipino scientist Dr. Abelardo B. Aguilar, became the unassuming source of a medical breakthrough.[1] Dr. Aguilar, then a researcher for Eli Lilly and Company, sent the sample to his employer for screening.[1] In 1952, a team of researchers at Eli Lilly, led by J. M. McGuire, successfully isolated a new antibiotic from a strain of Streptomyces erythreus (later reclassified as Saccharopolyspora erythraea) found in that soil.[2][3] The newly discovered compound was named erythromycin.[2] Recognizing its therapeutic potential, Eli Lilly filed for patent protection, which was granted in 1953, and commercially launched the antibiotic in 1952 under the brand name Ilosone.[1]

Experimental Protocol: Isolation and Purification of Erythromycin

The initial isolation and purification of erythromycin from the fermentation broth of S. erythreus involved a series of extraction and chromatographic steps. While the exact, detailed protocol from the 1950s is not fully available, based on patent literature and common microbiological practices of the era, the process can be reconstructed as follows:[4]

1. Fermentation:

-

A pure culture of Saccharopolyspora erythraea is inoculated into a suitable fermentation medium containing carbon and nitrogen sources (e.g., glucose, soybean meal).

-

The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the production of erythromycin.

-

The fermentation is monitored, and upon reaching peak antibiotic concentration, the broth is harvested.

2. Initial Extraction:

-

The fermentation broth is filtered to remove the mycelia and other solid components.[4]

-

The pH of the filtered broth is adjusted to the alkaline range (approximately pH 9.5) to ensure erythromycin is in its less water-soluble base form.[4]

-

The alkaline broth is then extracted with a water-immiscible organic solvent, such as amyl acetate (B1210297).[4] Erythromycin partitions into the organic phase.

3. Back Extraction and Concentration:

-

The amyl acetate extract containing erythromycin is then washed with water at a slightly acidic pH (around 5.0) to transfer the erythromycin back into the aqueous phase as a more water-soluble salt.[4] This step helps to remove impurities that remain in the organic phase.

-

The aqueous solution is then made alkaline again (pH 9.5) and re-extracted with a fresh organic solvent like benzene (B151609) or ethyl acetate.[4] This process concentrates the erythromycin.

4. Purification:

-

The concentrated organic extract is further purified using column chromatography with silica (B1680970) gel.[4]

-

The column is first washed with a non-polar solvent to remove impurities, and then the erythromycin is eluted with a more polar solvent, such as methanol.[4]

-

The fractions containing erythromycin are collected and the solvent is evaporated.

5. Crystallization:

-

The purified erythromycin base is then crystallized from a suitable solvent system, such as aqueous ethanol (B145695) or aqueous acetone, to yield the final product.[4]

Mechanism of Action: Halting Bacterial Protein Synthesis

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] It specifically binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[2] This binding event physically blocks the exit tunnel through which newly synthesized polypeptide chains emerge, thereby preventing the elongation of the protein.[2] Human cells are not affected because their ribosomes have a different structure (60S and 40S subunits) that does not allow for the binding of erythromycin.

Caption: Erythromycin's mechanism of action on the bacterial ribosome.

The Evolution of Erythromycin: Development of Derivatives

Despite its effectiveness, the original erythromycin molecule had limitations, most notably its instability in the acidic environment of the stomach, which led to gastrointestinal side effects.[1] This prompted the development of semi-synthetic derivatives with improved pharmacokinetic properties and a broader spectrum of activity.

Clarithromycin (B1669154): Enhanced Acid Stability and Activity

Developed in the 1970s by scientists at Taisho Pharmaceutical in Japan, clarithromycin was designed to overcome the acid instability of erythromycin.[1] This was achieved by methylating the hydroxyl group at the C6 position of the erythronolide ring. This modification prevents the internal ketalization reaction that occurs in acidic conditions, making clarithromycin more stable and better absorbed orally.

The synthesis of clarithromycin from erythromycin A is a multi-step process that involves protection of reactive hydroxyl groups, selective methylation, and deprotection.[5][6]

1. Oximation:

-

Erythromycin A is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., triethylamine) to form erythromycin A 9-oxime.[5] This step converts the C9 ketone into an oxime, which serves as a protecting group and facilitates the subsequent methylation.

2. Silylation (Protection of Hydroxyl Groups):

-

The hydroxyl groups at the 2' and 4'' positions are protected by reacting the erythromycin A 9-oxime with a silylating agent, such as 1,1,1,3,3,3-hexamethyldisilazane, in the presence of a catalyst like ammonium (B1175870) chloride.[5] This prevents these hydroxyl groups from being methylated in the next step.

3. Methylation:

-

The protected erythromycin A 9-oxime is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium hydroxide) in a solvent like dimethyl sulfoxide/tetrahydrofuran. This selectively methylates the hydroxyl group at the C6 position.

4. Deprotection:

-

The silyl (B83357) protecting groups and the oxime are removed by acid hydrolysis (e.g., with formic acid and sodium bisulfite in aqueous ethanol) to yield clarithromycin.[7]

5. Purification:

-

The crude clarithromycin is then purified by crystallization.

Azithromycin (B1666446): A Broader Spectrum and Unique Pharmacokinetics

Azithromycin, another key derivative, was synthesized by inserting a nitrogen atom into the lactone ring of erythromycin A. This structural modification results in a 15-membered ring and confers enhanced activity against Gram-negative bacteria and atypical pathogens. Azithromycin also exhibits a longer half-life and extensive tissue penetration, allowing for once-daily dosing.

The synthesis of azithromycin from erythromycin A involves a Beckmann rearrangement of the oxime, followed by reduction and reductive N-methylation.[8][9][10]

1. Oximation:

-

Similar to the synthesis of clarithromycin, the first step is the conversion of erythromycin A to erythromycin A 9-oxime.[8]

2. Beckmann Rearrangement:

-

The erythromycin A 9-oxime is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in an acetone-water mixture to induce a Beckmann rearrangement. This reaction expands the 14-membered lactone ring to a 15-membered ring containing a nitrogen atom, forming an imino ether.[8]

3. Reduction:

-

The imino ether is then reduced to the corresponding secondary amine, 9-deoxo-9a-aza-9a-homoerythromycin A, using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.[9]

4. Reductive N-Methylation:

-

The secondary amine is N-methylated by reacting it with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or through catalytic hydrogenation in the presence of formaldehyde to yield azithromycin.[10]

5. Purification:

-

The final product is purified by crystallization, often as a dihydrate.[8]

Quantitative Data: Efficacy and Production

The development of erythromycin and its derivatives has been marked by significant improvements in both antimicrobial efficacy and production yields.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC ranges for erythromycin, clarithromycin, and azithromycin against common pathogenic bacteria. Data is compiled from various in vitro studies and should be interpreted in the context of specific testing methodologies (e.g., CLSI or EUCAST standards).[11][12][13][14][15]

| Bacterium | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |

| Streptococcus pneumoniae | 0.015 - >256 | 0.008 - >256 | 0.015 - >256 |

| Staphylococcus aureus (MSSA) | 0.12 - >128 | 0.06 - >128 | 0.25 - >128 |

| Haemophilus influenzae | 0.5 - 32 | 1 - 64 | 0.12 - 8 |

| Moraxella catarrhalis | ≤0.03 - 2 | ≤0.03 - 4 | ≤0.03 - 1 |

Note: MIC values can vary significantly based on the resistance mechanisms of the bacterial strain.

Historical Development of Production Yields

The industrial production of erythromycin has seen a substantial increase in yield since its initial development, driven by strain improvement through mutagenesis and genetic engineering, as well as optimization of fermentation conditions.

| Era/Development | Approximate Erythromycin Yield (g/L) |

| Early 1950s | < 0.5 |

| 1960s-1970s (Strain improvement) | 1 - 3 |

| 1980s-1990s (Process optimization) | 3 - 5 |

| 2000s-Present (Genetic engineering) | > 5 - 10+[16][17][18][19][20] |

Beyond Antibacterial Action: The Anti-inflammatory Role of Erythromycin

Interestingly, erythromycin and its derivatives have been shown to possess anti-inflammatory properties, independent of their antibacterial activity. This has led to their use in the management of chronic inflammatory airway diseases. The primary mechanism for this effect is believed to be the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Caption: Erythromycin's inhibition of the NF-κB signaling pathway.

The Antibiotic Development Workflow: A Generalized Overview

The discovery and development of erythromycin and its successors follow a now well-established, albeit lengthy and complex, pathway for bringing new antibiotics to the clinic.

Caption: A simplified workflow for antibiotic discovery and development.

Conclusion

The journey of erythromycin, from a soil microorganism to a globally significant class of antibiotics, is a testament to the power of scientific discovery and iterative drug development. This guide has provided a technical overview of its history, from the initial isolation and characterization to the synthesis of its more advanced derivatives. The detailed experimental protocols and quantitative data presented herein offer valuable insights for researchers and professionals in the field of drug discovery and development. The continued study of erythromycin and its analogs not only provides a deeper understanding of antibiotic action but also serves as a model for the development of future antimicrobial agents in the ongoing battle against infectious diseases.

References

- 1. Erythromycin - Wikipedia [en.wikipedia.org]

- 2. Production of erythromycin | PPTX [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. A new convenient transformation of erythromycin A into clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20100280230A1 - Method of preparing clarithromycin - Google Patents [patents.google.com]

- 8. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]

- 9. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Erythromycin, clarithromycin, and azithromycin: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. cejph.szu.cz [cejph.szu.cz]

- 15. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjpbcs.com [rjpbcs.com]

- 18. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. unido.org [unido.org]

- 20. researchgate.net [researchgate.net]

Physical and chemical properties of erythromycin sulfate powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of erythromycin (B1671065) sulfate (B86663) powder. The information is curated to support research, development, and quality control activities involving this widely used macrolide antibiotic.

Physicochemical Properties

Erythromycin sulfate is the sulfate salt of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea. It exists as a white or slightly yellow, crystalline powder. The compound is odorless and has a bitter taste.

General Properties

| Property | Value | Reference |

| Chemical Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid | [1] |

| CAS Number | 7184-72-7 | [1][2][3] |

| Molecular Formula | C₃₇H₆₉NO₁₇S | [1] |

| Molecular Weight | 832.0 g/mol | [1] |

| Appearance | White or slightly yellow, crystalline powder | [4][5] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [6] |

| Ethanol | Soluble | [5][7][8] |

| Methanol | Soluble | [6] |

| Chloroform | Soluble | |

| Acetone | Freely soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| Ethyl Acetate | Freely soluble | |

| Acetonitrile (B52724) | Freely soluble | |

| Diethyl Ether | Soluble |

Thermal Properties

| Property | Value | Reference |

| Melting Point | The melting point of erythromycin base is reported to be in the range of 133-193 °C, often with decomposition. Specific melting point data for the sulfate salt is not consistently reported and may depend on the crystalline form and method of determination. | [8][10][11][12] |

Stability and Hygroscopicity

This compound is known to be slightly hygroscopic and should be stored in tightly closed containers to protect it from moisture.[6] Its stability is pH-dependent, with degradation occurring under acidic conditions.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound powder in water.

Figure 1: Workflow for determining aqueous solubility.

Methodology:

-